molecular formula C26H31ClN4O3S2 B2630588 4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189723-40-7

4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2630588
CAS No.: 1189723-40-7
M. Wt: 547.13
InChI Key: DTSRWTGLPIXKPE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a sulfonamide-linked azepane ring at the para-position of the benzamide moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S2.ClH/c31-25(21-10-12-22(13-11-21)35(32,33)30-15-6-1-2-7-16-30)28-26-27-23-14-17-29(19-24(23)34-26)18-20-8-4-3-5-9-20;/h3-5,8-13H,1-2,6-7,14-19H2,(H,27,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSRWTGLPIXKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog, N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (), provides a basis for comparison. Below is a detailed analysis of key differences and their implications:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound (Azepane-sulfonyl) Analog (tert-Butyl)
Molecular Formula Not publicly available C₂₄H₂₈ClN₃OS
Average Mass (Da) Not publicly available 442.018
Monoisotopic Mass (Da) Not publicly available 441.164
Key Substituent Azepane-sulfonyl group tert-Butyl group
Polarity/Solubility Likely higher due to sulfonamide Lower (hydrophobic tert-butyl)
ChemSpider ID Not publicly available 21081644

Structural Implications

Sulfonamides are known to interact with enzymatic active sites (e.g., carbonic anhydrase inhibitors), suggesting divergent biological targets. The tert-butyl group in the analog contributes to hydrophobicity, which may favor membrane permeability but reduce aqueous solubility.

Pharmacokinetic Considerations :

  • The hydrochloride salt in both compounds improves bioavailability, but the azepane-sulfonyl group’s polarity may reduce metabolic clearance compared to the tert-butyl analog.

Synthetic Complexity :

  • The azepane-sulfonyl moiety requires additional synthetic steps (e.g., sulfonylation of azepane), increasing manufacturing complexity relative to the tert-butyl analog, which can be introduced via straightforward alkylation.

Limitations and Gaps in Available Data

  • No peer-reviewed studies directly comparing the target compound with its tert-butyl analog are accessible.
  • Physicochemical and ADMET data (e.g., LogP, IC₅₀ values) for the azepane-sulfonyl variant remain undisclosed.

Q & A

Q. What are the optimal synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride?

Methodological Answer: The synthesis involves stepwise coupling of the azepane sulfonyl and thiazolo-pyridine benzamide moieties. Key steps include:

  • Sulfonylation : React azepane with sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl intermediate.
  • Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the sulfonylbenzoyl group to the thiazolo-pyridine amine.
  • Hydrochloride Salt Formation : Precipitate the final product using HCl in ethanol.
    Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize pH during salt formation to avoid decomposition .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (e.g., as in sulfonamide derivatives in ) .
  • NMR Spectroscopy : Assign peaks using 1H^1 \text{H}, 13C^13 \text{C}, and 2D experiments (e.g., HSQC, HMBC) to confirm substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., ESI+ mode, ±2 ppm accuracy) .

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5, as in ) at 1.0 mL/min .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., 10°C/min under N2_2) to identify decomposition points.
  • Karl Fischer Titration : Quantify residual moisture to assess hygroscopicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the benzyl (e.g., electron-withdrawing groups) or azepane (e.g., ring expansion) moieties.
  • In Vitro Assays : Test analogs against target receptors (e.g., kinase inhibition assays) using dose-response curves (IC50_{50} determination).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions, referencing PubChem-derived structural data () .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., cytotoxicity vs. target-specific activity).
  • Batch Reprodubility Checks : Compare synthetic batches using HPLC purity profiles and elemental analysis.
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to rule out false negatives from rapid degradation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to optimize binding kinetics.
  • Metabolite Identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours.
  • LC-MS Analysis : Identify degradation products and propose degradation pathways.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor changes via XRD and DSC .

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